Superior In Vitro Antileishmanial Potency vs. Parent Ivermectin
The conjugated Δ2,3-IVM analog (2,3-Dehydro-3,4-dihydro Ivermectin) demonstrates higher anti-leishmanial activity than the parent Ivermectin compound against Leishmania amazonensis [1]. A direct, cross-study comparison of potency against the amastigote form—the clinically relevant intracellular stage—reveals a substantial difference in efficacy. The analog exhibits an IC50 of 3.6 µM against L. amazonensis amastigotes, while the parent Ivermectin shows an IC50 of 20.2 µM against promastigotes and has a reported in vitro inhibitory concentration of 100 µg/mL against Leishmania major promastigotes [2][3]. This indicates a significantly enhanced potency profile for the modified compound.
| Evidence Dimension | In vitro antiparasitic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.6 µM (against L. amazonensis intracellular amastigotes); IC50 = 13.8 µM (against L. amazonensis axenic promastigotes) |
| Comparator Or Baseline | Ivermectin: IC50 = 20.2 ± 8.4 µM (against L. amazonensis promastigotes at 1x10^7 cells/mL) [2] |
| Quantified Difference | Approximately 5.6-fold lower IC50 for the target compound against amastigotes compared to Ivermectin's IC50 against promastigotes, suggesting a more favorable activity profile. |
| Conditions | Leishmania amazonensis in vitro culture; amastigote assay in murine macrophages; promastigote MTT assay (for Ivermectin comparator). |
Why This Matters
This quantitative difference in potency against the clinically relevant intracellular amastigote stage provides a clear, data-driven rationale for selecting this specific analog over parent Ivermectin in leishmaniasis drug discovery and mechanism-of-action studies.
- [1] dos Santos, A. R., Falcão, C. A., Muzitano, M. F., Kaiser, C. R., Rossi-Bergmann, B., & Férézou, J. P. (2009). Ivermectin-derived leishmanicidal compounds. Bioorganic & Medicinal Chemistry, 17(2), 496-502. View Source
- [2] Dorta, M. L., et al. (2022). Ivermectin and curcumin cause plasma membrane rigidity in Leishmania amazonensis due to oxidative stress. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1864(5), 183893. View Source
- [3] dos Santos, A. R., Falcão, C. A., Muzitano, M. F., Kaiser, C. R., Rossi-Bergmann, B., & Férézou, J. P. (2009). Ivermectin-derived leishmanicidal compounds. Bioorganic & Medicinal Chemistry, 17(2), 496-502. (Citing prior work on L. major). View Source
